GABA(C) Receptor Partial Agonism: Potency Comparison Between cis-3-ACPC and trans-3-ACPC Enantiomers
At recombinant human GABA(C) rho(1) receptors expressed in Xenopus oocytes, the cis enantiomers of 3-aminocyclopentanecarboxylic acid ((+)-CACP and (-)-CACP) exhibit partial agonist activity, whereas the trans enantiomers are either weak partial agonists or antagonists. This stereochemical distinction directly impacts receptor activation profiles [1]. The (+)-CACP enantiomer is 2.9-fold more potent than its (-)-CACP counterpart at rho(1) receptors [1].
| Evidence Dimension | EC50 for activation of human GABA(C) rho(1) receptor |
|---|---|
| Target Compound Data | (+)-CACP: EC50 = 26.1 ± 1.1 μM; (-)-CACP: EC50 = 78.5 ± 3.5 μM |
| Comparator Or Baseline | (+)-TACP (trans enantiomer): EC50 = 2.7 ± 0.2 μM; (-)-TACP (trans enantiomer): 100 μM inhibited 56% of GABA current (weak partial agonist) |
| Quantified Difference | (+)-CACP is 2.9-fold more potent than (-)-CACP; (+)-TACP is 9.7-fold more potent than (+)-CACP. |
| Conditions | Two-electrode voltage clamp of Xenopus oocytes expressing human rho(1) GABA(C) receptors |
Why This Matters
Procurement of a specific enantiomer is non-negotiable for experiments designed to probe GABA(C) receptor pharmacology, as even the sign of optical rotation drastically alters functional potency and efficacy.
- [1] Chebib, M., Duke, R. K., Allan, R. D., & Johnston, G. A. R. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. European Journal of Pharmacology, 430(2-3), 185-192. DOI: 10.1016/S0014-2999(01)01390-5. View Source
